Methyl-(5-methyl-isoxazol-3-YL)-amine

Description

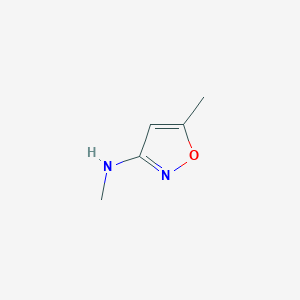

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(6-2)7-8-4/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFXNGHPOLZJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503264 | |

| Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55809-40-0 | |

| Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl-(5-methyl-isoxazol-3-yl)-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl-(5-methyl-isoxazol-3-yl)-amine, a key intermediate in pharmaceutical research. The document outlines a viable synthetic pathway, including detailed experimental protocols for the preparation of the precursor 3-amino-5-methylisoxazole and its subsequent N-methylation to the target compound. Quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a substituted isoxazole derivative of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a variety of biologically active compounds. The synthesis of this molecule typically proceeds through a two-stage process: the formation of the core isoxazole ring system to yield 3-amino-5-methylisoxazole, followed by the selective methylation of the amino group. This guide details established methodologies for both transformations, providing researchers with the necessary information to produce this valuable building block.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step sequence. The initial step involves the construction of the 3-amino-5-methylisoxazole core. Following the successful synthesis of this precursor, the final step is the introduction of a methyl group onto the amino functionality.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor and the final target molecule.

Synthesis of 3-Amino-5-methylisoxazole

Two primary methods for the synthesis of 3-amino-5-methylisoxazole are presented below, based on established patent literature.

Method A: From Ethyl Acetate and Acetonitrile [1]

This three-step synthesis provides a high-yielding route to the isoxazole precursor.

Step 1: Synthesis of Acetoacetonitrile

-

In a 500 mL reaction flask, a solution of diisopropylamine (35.4 g, 0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30 °C under a nitrogen atmosphere.

-

n-Butyllithium in n-hexane (140 mL, 2.5 M, 0.35 mol) is added dropwise.

-

The mixture is stirred at room temperature for 30 minutes.

-

The reaction is then cooled to below -78 °C.

-

A solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) is added dropwise.

-

The reaction is stirred at room temperature for 2 hours.

-

The reaction is quenched with 2N HCl to adjust the pH to 5-6.

-

The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is concentrated to yield acetoacetonitrile.

Step 2: Formation of Hydrazone

-

The acetoacetonitrile from the previous step is dissolved in methanol or ethanol.

-

p-Toluenesulfonyl hydrazide (molar ratio of 1:0.95-1 with respect to acetoacetonitrile) is added.

-

The mixture is refluxed to form the corresponding hydrazone.

Step 3: Cyclization to 3-Amino-5-methylisoxazole

-

Hydroxylamine hydrochloride (17.3 g, 0.25 mol) and potassium carbonate (75.4 g, 0.55 mol) are added to 40 mL of water in a 500 mL reaction flask and stirred at room temperature for 30 minutes.

-

2-Methyltetrahydrofuran (360 mL) and the hydrazone from the previous step (0.21 mol) are added.

-

The mixture is heated to 80 °C and maintained for 2 hours.

-

After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1, and the mixture is stirred for 1 hour.

-

The layers are separated, and the aqueous layer is treated with a 20% sodium hydroxide solution to adjust the pH to 10-12, leading to the precipitation of the product.

-

The precipitate is filtered and dried to give 3-amino-5-methylisoxazole.

| Parameter | Value | Reference |

| Yield of Acetoacetonitrile | 87% | [1] |

| Purity of Acetoacetonitrile (GC) | 98% | [1] |

| Yield of 3-Amino-5-methylisoxazole | 78% | [1] |

| Purity of 3-Amino-5-methylisoxazole (HPLC) | 98.8% | [1] |

Method B: From Nitrile Compounds and Hydroxyurea [2]

This method provides an alternative route using different starting materials.

-

A nitrile compound, such as 2-bromocrotononitrile or tetrolonitrile, is reacted with hydroxyurea.

-

The reaction is carried out in the presence of an alkali metal hydroxide.

-

The pH of the reaction is critically maintained between 10.1 and 13, with a preferred range of 10.5 to 12.5.

-

The reaction can optionally be performed in the presence of an inert organic solvent.

| Parameter | Value | Reference |

| Optimal pH range | 10.1 - 13 | [2] |

| Preferred pH range | 10.5 - 12.5 | [2] |

Synthesis of this compound

Reductive Amination Protocol

Caption: Reductive amination workflow for N-methylation.

-

To a stirred solution of 3-amino-5-methylisoxazole (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran, add aqueous formaldehyde (1.1 equivalents, ~37% in water).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

The reaction mixture is then cooled in an ice bath.

-

Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

| Reagent | Molar Equivalents |

| 3-Amino-5-methylisoxazole | 1 |

| Formaldehyde (37% aq.) | 1.1 |

| Sodium Borohydride | 1.5 |

Note: The exact reaction conditions (solvent, temperature, and reaction time) may require optimization for this specific substrate to maximize yield and minimize potential side products.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By presenting two robust methods for the synthesis of the key precursor, 3-amino-5-methylisoxazole, and a detailed, adaptable protocol for the final N-methylation step, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The structured presentation of data and visual representation of the synthesis pathway are intended to ensure clarity and facilitate the successful implementation of these synthetic methods in a laboratory setting.

References

"Methyl-(5-methyl-isoxazol-3-YL)-amine" chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Amino-5-methylisoxazole (CAS RN: 1072-67-9), a key heterocyclic amine intermediate in the pharmaceutical and chemical industries. This document consolidates available data to support research and development activities involving this compound.

Chemical Properties and Identifiers

3-Amino-5-methylisoxazole is a stable, crystalline solid at room temperature.[1][2] Its chemical structure, featuring an isoxazole ring with an amino and a methyl group, makes it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 3-Amino-5-methylisoxazole

| Property | Value | Source |

| Molecular Formula | C4H6N2O | [2][3][4] |

| Molecular Weight | 98.10 g/mol | [3][4] |

| CAS Registry Number | 1072-67-9 | [3][4] |

| Appearance | White to brown or yellow crystalline powder | [2][4] |

| Melting Point | 59-61 °C | [5] |

| Boiling Point | 235.9 ± 20.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in water, alcohol, and ether | [1][6] |

| InChIKey | FKPXGNGUVSHWQQ-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=NO1)N | [3] |

Table 2: Chemical Identifiers and Synonyms

| Identifier Type | Identifier |

| IUPAC Name | 5-methyl-1,2-oxazol-3-amine |

| Synonyms | 3-Amino-5-methyl-isoxazole, 5-Methyl-3-isoxazolamine, 5-Methylisoxazol-3-amine, 5-Methyl-3-aminoisoxazole |

Synthesis and Experimental Protocols

The synthesis of 3-Amino-5-methylisoxazole can be achieved through various routes. A common method involves the cyclization of a precursor molecule. Below is a detailed protocol for a two-step synthesis.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole

Step 1: Reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride

-

In a suitable reaction vessel, combine hydroxylamine hydrochloride and potassium carbonate in water.

-

Stir the mixture at room temperature for 20 minutes.

-

Add 3-hydroxybutanenitrile to the mixture.

-

Heat the reaction mixture to 60°C and maintain this temperature for 3 hours.

Step 2: Cyclization and Purification

-

After cooling to room temperature, add toluene to the reaction mixture to separate the aqueous layer.

-

To the organic layer, add anhydrous iron(III) chloride.

-

Heat the mixture to reflux and separate the water formed during the reaction using a water separator.

-

Once the theoretical amount of water is collected, cool the reaction mixture.

-

Adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid and stir for 1 hour.

-

Separate and discard the organic layer.

-

Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, and dry to obtain 3-amino-5-methylisoxazole as a light yellow crystalline solid.[7]

Biological Significance and Applications

3-Amino-5-methylisoxazole is a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of sulfonamide drugs, most notably sulfamethoxazole.[6][8][9] Furthermore, it is a known metabolite in the biodegradation of sulfamethoxazole.[4] The isoxazole scaffold is associated with a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[1]

Caption: Logical relationship of 3-Amino-5-methylisoxazole.

Analytical Workflow

The characterization and quality control of 3-Amino-5-methylisoxazole and its derivatives are crucial. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and structure of the synthesized compound.

Caption: General experimental workflow for characterization.

References

- 1. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]

- 5. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]

- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 7. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

"Methyl-(5-methyl-isoxazol-3-YL)-amine" CAS number and identifiers

An In-depth Technical Guide to Methyl-(5-methyl-isoxazol-3-YL)-amine and Related Compounds

This technical guide provides comprehensive information on the chemical identifiers, properties, and synthesis of isoxazole amine derivatives. The query "this compound" can be interpreted as N,5-dimethylisoxazol-3-amine. However, due to its structural similarity and prevalence in scientific literature as a key intermediate, this guide will primarily focus on 3-Amino-5-methylisoxazole, while also providing available data for its N-methylated counterpart.

Core Compound: 3-Amino-5-methylisoxazole

3-Amino-5-methylisoxazole is a significant biochemical reagent and a versatile intermediate in the synthesis of pharmaceuticals, notably sulfa drugs.[1][2] It is the major intermediate formed during the biodegradation and photocatalytic degradation of the antibiotic sulfamethoxazole.[3][4]

Identifiers and Chemical Properties

The compound is identified by several numbers and names across different chemical databases.

| Identifier Type | Value | Citation |

| CAS Number | 1072-67-9 | [5][6] |

| EC Number | 214-013-6 | [3][5] |

| IUPAC Name | 5-methyl-1,2-oxazol-3-amine | [5] |

| Molecular Formula | C₄H₆N₂O | [3] |

| Molecular Weight | 98.10 g/mol | [3] |

| SMILES | CC1=CC(N)=NO1 | [1][6] |

| InChI Key | FKPXGNGUVSHWQQ-UHFFFAOYSA-N | [5][7] |

| Melting Point | 59-61 °C | [3][4] |

| Appearance | White to light yellow solid | [1][7] |

Synonyms: 5-Methylisoxazol-3-amine, 5-Methyl-3-isoxazolamine, 3-Isoxazolamine, 5-methyl-, 5-Methyl-3-aminoisoxazole, Sulfamethoxazole Impurity C.[4][5]

Experimental Protocols: Synthesis

Several methods for the synthesis of 3-Amino-5-methylisoxazole have been documented. A common approach involves a three-step process starting from readily available materials like ethyl acetate and acetonitrile.[8]

Protocol 1: Synthesis via Acetyl Acetonitrile Intermediate [8]

-

Step 1: Formation of Acetyl Acetonitrile.

-

A solution of diisopropylamine (0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30 °C.

-

Under nitrogen protection, n-butyllithium hexane solution (0.35 mol, 2.5M) is added dropwise.

-

The mixture is stirred at room temperature for 30 minutes.

-

The reaction is cooled to below -78 °C, and a solution of ethyl acetate (0.35 mol) and acetonitrile (0.25 mol) is added dropwise.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with 2N HCl to adjust the pH to 5-6.

-

The product is extracted with ethyl acetate, the organic layer is dried with anhydrous sodium sulfate, and the solvent is concentrated to yield acetyl acetonitrile.

-

-

Step 2: Formation of Hydrazone.

-

The acetyl acetonitrile from the previous step is reacted with p-toluenesulfonyl hydrazide. (Further details not specified in the provided context).

-

-

Step 3: Ring Closure to 3-Amino-5-methylisoxazole.

-

Hydroxylamine hydrochloride (0.25 mol) and potassium carbonate (0.55 mol) are added to water (40 mL) in a reaction bottle and stirred for 30 minutes at room temperature.

-

2-Methyltetrahydrofuran (360 mL) and the hydrazone from Step 2 (0.21 mol) are added.

-

The mixture is heated to 80 °C and maintained for 2 hours.

-

After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1, and the mixture is stirred for 1 hour.

-

The layers are separated, and the aqueous layer is adjusted to pH 10-12 with 20% sodium hydroxide, causing a precipitate to form.

-

The precipitate is filtered and dried to obtain 3-amino-5-methylisoxazole.

-

Protocol 2: Synthesis from 3-hydroxybutanenitrile [9]

-

Step 1: Reaction with Hydroxylamine.

-

3-hydroxybutanenitrile is reacted with hydroxylamine hydrochloride and potassium carbonate in water.

-

The reaction is maintained at 20-60 °C for 3 hours.

-

-

Step 2: Cyclization and Isolation.

-

Combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water, and stir for 20 minutes.

-

Add the intermediate from the previous step (0.17 mol) and heat to 60 °C for 6 hours.

-

After cooling, add toluene (200 mL) and separate the aqueous layer.

-

Add anhydrous ferric chloride (17 mmol) to the organic layer and heat to reflux with a water separator.

-

Cool the mixture and add concentrated hydrochloric acid to adjust the pH to 1-2.

-

Separate the layers, and adjust the aqueous layer to pH 11-13 with 30% sodium hydroxide to precipitate the product.

-

Filter and dry the light yellow crystalline product.

-

Biological Activity and Applications

3-Amino-5-methylisoxazole and its derivatives are associated with a wide range of pharmacological properties. The isoxazole nucleus is a component in many bioactive agents.

-

Pharmaceutical Intermediate: It is a key intermediate in the production of sulfamethoxazole, a broad-spectrum antibiotic.[1][2][8]

-

Bioactivity of Derivatives: Isoxazole derivatives exhibit a wide spectrum of biological activities, including:

-

Antihyperglycemic

-

Analgesic and Anti-inflammatory

-

Antifungal and Antibacterial

-

Anti-HIV activity

-

-

Research Applications: It is used in the synthesis of various chemical series with potential therapeutic activities, such as mosquito larvicidal compounds and hydroxylamines of other sulfa drugs.[3][4] It has also been explored as a novel unnatural β-amino acid for solid-phase peptide synthesis.[10]

Synthesis Workflow Diagram

The following diagram illustrates the general synthesis pathway described in Protocol 1.

Caption: General workflow for the synthesis of 3-Amino-5-methylisoxazole.

N,5-Dimethylisoxazol-3-amine

As per the literal interpretation of the user's query, this section details the available information for N,5-Dimethylisoxazol-3-amine.

Identifiers

| Identifier Type | Value | Citation |

| CAS Number | 55809-40-0 | [6] |

| IUPAC Name | N,5-dimethylisoxazol-3-amine | |

| Molecular Formula | C₅H₈N₂O | |

| Synonyms | This compound |

Limited public data regarding the synthesis, properties, and applications of this specific compound was found in the initial search. It is listed as a related substance to 3-Amino-5-methylisoxazole.[6] Researchers interested in this specific molecule may need to consult more specialized chemical synthesis databases or literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]

- 3. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]

- 4. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]

- 5. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]

- 7. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]

- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 9. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic data for "Methyl-(5-methyl-isoxazol-3-YL)-amine" (NMR, IR, Mass Spec)

Introduction

Methyl-(5-methyl-isoxazol-3-yl)-amine is a substituted isoxazole, a class of heterocyclic compounds widely utilized in pharmaceutical research due to their diverse pharmacological activities. Accurate structural elucidation and purity assessment are critical in the development of such compounds. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The predicted spectroscopic data for this compound is summarized in the tables below. These predictions are derived from the known data of the closely related 5-methyl-isoxazol-3-amine.[1][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.0 | Singlet (s) | 1H | C4-H (Isoxazole ring) |

| ~ 4.5 - 5.5 | Broad Singlet (br s) | 1H | N-H |

| ~ 2.9 - 3.1 | Singlet (s) | 3H | N-CH₃ |

| ~ 2.3 - 2.4 | Singlet (s) | 3H | C5-CH₃ |

Note: Data is predicted based on spectra of related isoxazole derivatives. The C4-H proton of the isoxazole ring in related compounds appears in the range of 4.9-6.7 ppm. The N-H proton signal is exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 170 | C5 (Isoxazole ring) |

| ~ 160 - 162 | C3 (Isoxazole ring) |

| ~ 95 - 98 | C4 (Isoxazole ring) |

| ~ 30 - 35 | N-CH₃ |

| ~ 12 - 14 | C5-CH₃ |

Note: Chemical shifts are based on data for 5-methyl-isoxazol-3-amine derivatives, where the C4 carbon appears in the 95.0-98.0 ppm range and the methyl group carbon is observed between 12.2-14.5 ppm.

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3310 | Medium, Sharp | N-H Stretch (Secondary Amine)[4] |

| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic/Olefinic) |

| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~ 1610 - 1580 | Medium-Strong | C=N Stretch (Isoxazole ring) |

| ~ 1500 - 1400 | Medium-Strong | C=C Stretch (Isoxazole ring) |

| ~ 1335 - 1250 | Strong | C-N Stretch (Aromatic Amine)[4] |

Note: Predictions are based on typical IR absorption frequencies for secondary amines and isoxazole rings.[3][7] The characteristic dual peak of a primary amine (3400-3250 cm⁻¹) is replaced by a single N-H stretch for a secondary amine.[4]

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 112 | High | [M]⁺ (Molecular Ion) |

| 97 | Medium | [M - CH₃]⁺ |

| 82 | Medium | [M - CH₂O]⁺ |

| 69 | High | [M - HNCO]⁺ |

| 54 | Medium | [C₃H₄N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Note: The molecular weight of this compound (C₅H₈N₂O) is 112.13 g/mol . The molecular ion peak for an amine will be an even number as it contains an even number of nitrogen atoms. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[2][8]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation : The analysis is performed on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition :

-

The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is locked using the deuterium signal from the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans (e.g., 8-16), relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is referenced using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Sample (ATR) : A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or zinc selenide) of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.

-

Solid Sample (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk using a hydraulic press.

-

Liquid/Solution : A drop of the pure liquid or a concentrated solution in an IR-transparent solvent (e.g., CCl₄) can be placed between two salt plates (e.g., NaCl or KBr).[7]

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted to an IR spectrum.

-

Data Processing : The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer through various methods, such as direct infusion for pure compounds or coupled with a chromatographic system (Gas Chromatography, GC, or Liquid Chromatography, LC) for mixture analysis.

-

Ionization : The sample molecules are ionized in the gas phase. Electron Impact (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak with the highest intensity is known as the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl-(5-methyl-isoxazol-3-YL)-amine

Disclaimer: The compound "Methyl-(5-methyl-isoxazol-3-YL)-amine," also known as 3-methylamino-5-methylisoxazole, is not a widely studied therapeutic agent. As such, a well-defined and experimentally validated mechanism of action is not available in public-domain scientific literature. This guide, therefore, presents a hypothetical mechanism of action based on the structural characteristics of the isoxazole scaffold, which is a common feature in many biologically active compounds.[1][2][3][4][5] The information herein is intended for research and drug development professionals as an illustrative framework for investigating novel compounds of this class.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions.[4] This structural motif is present in numerous pharmaceuticals and biologically active molecules, demonstrating a broad range of pharmacological activities.[1][2][3][5] Isoxazole derivatives have been developed as agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3] Their versatility stems from the ring's electronic properties and its ability to act as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

Hypothetical Mechanism of Action: GABA-A Receptor Modulation

Based on its structural similarity to known neuroactive compounds, a plausible hypothesis is that this compound acts as a modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

The isoxazole ring is a key component of muscimol, a potent and selective GABA-A receptor agonist.[6] It is conceivable that the isoxazole core of this compound could similarly interact with the GABA binding site on the GABA-A receptor. The N-methyl group and the methyl group at the 5-position would then serve to modulate the binding affinity and functional activity, potentially conferring selectivity for specific GABA-A receptor subtypes.

Upon binding, this compound could potentiate the effect of GABA or act as a direct agonist, leading to the opening of the receptor's integral chloride channel. The resulting influx of chloride ions would cause hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential and a reduction in neuronal excitability.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway of this compound at the GABA-A receptor.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To investigate the hypothetical mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of this investigation.

Quantitative Data Summary (Hypothetical)

The following tables summarize the type of quantitative data that would be generated from the proposed experimental workflow. The values presented are for illustrative purposes only.

Table 1: Radioligand Binding Assay Data

| Radioligand | Target | Test Compound | Ki (nM) |

| [3H]Muscimol | GABA-A Receptor | This compound | 75 |

| [3H]Flunitrazepam | GABA-A Receptor (Benzodiazepine Site) | This compound | > 10,000 |

Table 2: Electrophysiology Data (Whole-Cell Patch Clamp)

| Cell Line | Target | Test Compound | EC50 (nM) | % Max Response (vs GABA) |

| HEK293 expressing α1β2γ2 GABA-A | GABA-A Receptor | This compound | 250 | 85% |

Detailed Experimental Protocols (Hypothetical)

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Membranes from rat cerebral cortex or from cells expressing specific GABA-A receptor subtypes are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: A fixed concentration of [3H]Muscimol is incubated with the membranes and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Objective: To determine the functional activity of this compound at the GABA-A receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype are cultured on glass coverslips.

-

Recording: Whole-cell voltage-clamp recordings are made from single cells. The membrane potential is held at -60 mV.

-

Drug Application: The test compound is applied at various concentrations via a rapid perfusion system.

-

Data Acquisition: The chloride current elicited by the compound is recorded.

-

Data Analysis: Concentration-response curves are generated, and the EC50 and maximum response are calculated.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, its isoxazole core provides a strong rationale for investigating its potential as a GABA-A receptor modulator. The hypothetical framework and experimental plan outlined in this guide offer a comprehensive approach to elucidating its pharmacological properties. Such studies would be crucial in determining if this compound or its derivatives hold therapeutic potential for neurological or psychiatric disorders characterized by GABAergic dysfunction.

References

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Muscimol - Wikipedia [en.wikipedia.org]

Technical Guide: Biological Activity of 3-Amino-5-methylisoxazole Derivatives

Disclaimer: This technical guide addresses the biological activity of derivatives of "3-Amino-5-methylisoxazole" (also known as 5-Methylisoxazol-3-amine, CAS 1072-67-9). Direct research on the specific N-methylated compound, "Methyl-(5-methyl-isoxazol-3-YL)-amine," is not extensively available in public literature. The focus of this document is therefore on the well-documented biological activities of various compounds synthesized from the 3-Amino-5-methylisoxazole scaffold, which is a key intermediate in pharmaceutical research.[1][2] Derivatives of this parent compound have demonstrated a wide spectrum of pharmacological properties, including significant antitubercular, antibacterial, and anticancer activities.[3][4]

Antitubercular Activity

Derivatives of 5-methylisoxazole, particularly 5-methylisoxazole-3-carboxamides, have been synthesized and evaluated for their potential as antitubercular agents. Several of these compounds have shown significant inhibitory activity against Mycobacterium tuberculosis.

Quantitative Data: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylisoxazole-3-carboxamide derivatives against the H37Rv strain of Mycobacterium tuberculosis.[5]

| Compound ID | Structure | MIC (µM)[5] |

| 9 | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | 6.25 |

| 10 | N-(2,4-dichlorophenyl)-5-methylisoxazole-3-carboxamide | 3.125 |

| 13 | 5-methyl-N-(p-tolyl)isoxazole-3-carboxamide | 6.25 |

| 14 | 5-methyl-N-(4-phenoxyphenyl)isoxazole-3-carboxamide | 3.125 |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA) method.[5]

1. Materials and Reagents:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Mycobacterium tuberculosis H37Rv strain.

-

96-well microplates.

-

Alamar Blue reagent.

-

Test compounds and standard drugs (e.g., Isoniazid).

2. Procedure:

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to match a McFarland standard No. 1. This suspension is then diluted to achieve a final inoculum concentration.

-

Plate Setup: 200 µL of sterile deionized water is added to the outer perimeter wells of the 96-well plate to prevent dehydration of the medium in the test wells. The inner wells receive 100 µL of the Middlebrook 7H9 broth.

-

Serial Dilution: The test compounds are serially diluted directly in the plate. 100 µL of the compound stock solution is added to the first well of a row, and then a two-fold serial dilution is performed across the plate.

-

Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the test compound and to the growth control wells.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Assay Reading: After incubation, 25 µL of Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

-

Result Interpretation: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5]

Visualization: MABA Workflow

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Antibacterial Activity

Various derivatives of 3-Amino-5-methylisoxazole, including Schiff bases and carboxamides, have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The table below presents the MIC values of selected 5-methylisoxazole derivatives against common bacterial strains.

| Compound ID | Structure | S. aureus (MIC, µM) | B. subtilis (MIC, µM)[5] | E. coli (MIC, µM)[5] |

| 9 | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | - | 6.25 | 6.25 |

| 13 | 5-methyl-N-(p-tolyl)isoxazole-3-carboxamide | - | 6.25 | 6.25 |

| 15 | N-(4-methoxyphenyl)-5-methylisoxazole-3-carboxamide | - | 12.5 | 12.5 |

| 17 | N-(4-hydroxyphenyl)-5-methylisoxazole-3-carboxamide | - | 12.5 | 12.5 |

| 19 | N-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxamide | - | 6.25 | 6.25 |

| 20 | N-(2-chlorophenyl)-5-methylisoxazole-3-carboxamide | - | 6.25 | 6.25 |

Experimental Protocol: Broth Microdilution Method

The antibacterial activity is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[6][7]

1. Materials and Reagents:

-

Mueller-Hinton Broth (MHB).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

96-well microtiter plates.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Standard antibiotic (e.g., Ciprofloxacin).

2. Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test bacteria in MHB. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.[6]

-

Plate Preparation: Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells down the row.[6]

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth (turbidity) in the well.[6]

Visualization: Broth Microdilution Workflow

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer (Cytotoxic) Activity

Isoxazole derivatives have been widely investigated for their cytotoxic effects against various human cancer cell lines. The mechanism of action often involves inducing apoptosis or arresting the cell cycle.[8][9]

Quantitative Data: Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected isoxazole derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Isoxazole-benzothiazole derivative (20c) | Colo205 (Colon) | 5.04 | [10] |

| Isoxazole-benzothiazole derivative (20b) | Colo205 (Colon) | 5.69 | [10] |

| 5-methyl-3-phenylisoxazole-4-carboxamide (2e) | B16F1 (Melanoma) | 0.079 | |

| Phenyl-isoxazole-carboxamide (A13) | COX-2 Enzyme | 0.013 | [11] |

| Trifluoromethyl-isoxazole (2g) | MCF-7 (Breast) | 2.63 | [12] |

| Pyrrolo[3,4-d]isoxazole (11) | HeLa (Cervical) | 7 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[13][14]

1. Materials and Reagents:

-

Cancer cell lines (e.g., MCF-7, Colo205).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

Test compounds.

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.[15]

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualization: MTT Assay Workflow

Caption: Workflow for the MTT Cytotoxicity Assay.

Mechanisms and Signaling Pathways

Research into the anticancer effects of isoxazole derivatives has pointed towards specific molecular mechanisms. Certain compounds have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[9][10]

Apoptosis Induction Pathway

One of the key anticancer mechanisms for isoxazole derivatives is the induction of apoptosis (programmed cell death). This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[10]

Visualization: Apoptosis Induction

Caption: Simplified pathway of apoptosis induction by isoxazoles.

References

- 1. espublisher.com [espublisher.com]

- 2. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide D...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Analysis of Methyl-(5-methyl-isoxazol-3-YL)-amine: A Review of a Chemical Intermediate with Uncharacterized Therapeutic Potential

A comprehensive review of publicly available scientific literature reveals that Methyl-(5-methyl-isoxazol-3-YL)-amine, more commonly known as 3-Amino-5-methylisoxazole (3A5MI), is a well-documented chemical entity primarily utilized as a pharmaceutical intermediate and recognized as a biodegradation product of the antibiotic sulfamethoxazole.[1][2][3][4][5][6] Despite the known biological activities of the broader isoxazole class of compounds, there is a notable absence of specific research identifying and characterizing the direct therapeutic targets of 3A5MI itself.

This technical guide addresses the current state of knowledge regarding this compound and explores the potential therapeutic avenues suggested by the activities of structurally related isoxazole derivatives. Due to the lack of direct target-specific data for 3A5MI, this paper will focus on the broader context of the isoxazole scaffold in drug discovery, highlighting potential areas for future research.

Compound Identification and Primary Role

This compound (CAS No. 1072-67-9) is a heterocyclic amine with an isoxazole core structure.[1] Its principal application lies in organic synthesis, where it serves as a crucial building block for more complex molecules.[3][7] Most notably, it is an intermediate in the production of sulfonamide drugs.[1][4] Furthermore, environmental and microbiological studies have identified 3A5MI as a persistent intermediate in the microbial and photocatalytic degradation of sulfamethoxazole.[2][3][5][8]

The Therapeutic Potential of the Isoxazole Scaffold

While direct therapeutic targets for 3A5MI are not documented, the isoxazole nucleus is a key feature in numerous compounds with a wide range of pharmacological activities.[9][10] Derivatives of isoxazole have been investigated for their potential as:

-

Neurological disorder treatments [7]

One vendor source vaguely reports that 3-Amino-5-methylisoxazole has demonstrated "significant cytotoxicity against cancer cells," but this claim is not substantiated with specific data, cell lines, or molecular targets in the available literature.[11]

Given these broad activities, one could hypothesize that isoxazole-containing compounds might interact with common signaling pathways implicated in these disease states. The following sections explore these hypothetical target areas.

Hypothetical Therapeutic Targets and Signaling Pathways

Based on the activities of other isoxazole derivatives, several major signaling pathways could be considered as potential areas of investigation for compounds featuring the 5-methyl-isoxazol-3-amine scaffold.

Inflammatory Pathways

Isoxazole derivatives are found in approved anti-inflammatory drugs like Parecoxib, a COX-2 inhibitor. This suggests that other isoxazole-containing small molecules could potentially target enzymes within the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are central to inflammation.

Cancer-Related Kinase Signaling

The reported cytotoxicity of 3A5MI, though unsubstantiated, points towards potential interference with cancer cell proliferation pathways.[11] Many anticancer agents target protein kinases that regulate cell cycle progression, survival, and apoptosis. Future screening of 3A5MI and its derivatives could focus on major kinase families like tyrosine kinases or serine/threonine kinases.

Quantitative Data and Experimental Protocols

A critical gap in the current body of knowledge is the complete absence of quantitative biological data for this compound. There are no publicly available reports detailing:

-

Binding affinities (e.g., Kd, Ki)

-

Enzyme inhibition constants (e.g., IC50)

-

Cell-based assay results (e.g., EC50, GI50)

Consequently, there are no established experimental protocols for assessing the therapeutic action of this specific compound. To characterize its potential, a systematic screening workflow would be necessary.

Conclusion and Future Directions

The therapeutic promise of the isoxazole scaffold, demonstrated by numerous other compounds, suggests that 3A5MI could serve as a valuable starting point for drug discovery campaigns. Future research should prioritize broad, systematic screening of this compound against diverse panels of biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in inflammation. Such studies would be the essential first step in determining if this readily available chemical intermediate holds any untapped therapeutic value. Without this foundational data, its potential remains speculative.

References

- 1. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]

- 2. α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors adopt different subunit arrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 3-Amino-5-methylisoxazole | 1072-67-9 [smolecule.com]

- 4. 3-AMINO-5-METHYLISOXAZOLE [myskinrecipes.com]

- 5. 3-Amino-5-methylisoxazole, ≥97% 1072-67-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]

An In-depth Technical Guide on the Solubility and Stability of Methyl-(5-methyl-isoxazol-3-YL)-amine and its Analogue

Disclaimer: Limited direct experimental data is publicly available for "Methyl-(5-methyl-isoxazol-3-YL)-amine." This guide provides comprehensive data on the closely related and well-studied analogue, 3-amino-5-methylisoxazole (CAS 1072-67-9) , which serves as a critical reference point. The methodologies and principles outlined are broadly applicable to isoxazole derivatives and can be adapted for the investigation of "this compound."

Introduction to 3-Amino-5-methylisoxazole

3-Amino-5-methylisoxazole is a pivotal chemical intermediate, notably in the synthesis of sulfonamide antibiotics such as sulfamethoxazole.[1] It also manifests as a primary degradation product of sulfamethoxazole, making its environmental fate and stability a subject of significant research.[2] Understanding the physicochemical properties of this compound is essential for its application in pharmaceutical synthesis, as well as for assessing its environmental impact.

Solubility Profile

The solubility of a compound is a fundamental property influencing its absorption, distribution, and formulation. Below is a summary of the available solubility data for 3-amino-5-methylisoxazole.

Quantitative Solubility Data

A specific quantitative solubility value has been identified in Dimethyl Sulfoxide (DMSO).

| Solvent | Temperature | Concentration | Method |

| DMSO | Not Specified | 55 mg/mL (560.65 mM) | Not Specified |

For optimal dissolution in DMSO, sonication is recommended.[3]

Qualitative Solubility Data

Qualitative assessments indicate the general solubility of 3-amino-5-methylisoxazole in various solvents.

| Solvent | Solubility |

| Alcohol | Soluble[4][5] |

| Ether | Soluble[4][5] |

| Water | Soluble[2][6] |

Note: The compound is reported to volatilize with water vapor.[4][5]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of an amine compound, which can be adapted for "this compound."

Objective: To determine the solubility of the test compound in water and assess its acidic/basic nature.

Materials:

-

Test compound

-

Distilled water

-

10% Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH)

-

Test tubes

-

Vortex mixer

-

pH paper or pH meter

-

Analytical balance

-

Pipettes

Procedure:

-

Water Solubility:

-

Weigh a precise amount of the test compound (e.g., 10 mg) and add it to a test tube.

-

Add a small, measured volume of distilled water (e.g., 1 mL).

-

Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved particles. If the compound dissolves completely, it is considered soluble at that concentration.

-

If undissolved solid remains, incrementally add more solvent and repeat the mixing process until the solid dissolves to determine the approximate solubility.

-

Measure the pH of the aqueous solution. An alkaline pH is indicative of an amine.[7]

-

-

Solubility in Acidic Solution:

-

To the test tube containing the compound in water, add 10% HCl dropwise until the solution is acidic (verify with pH paper).

-

Observe any changes in solubility. Increased solubility in an acidic solution is characteristic of basic compounds like amines, which form more soluble ammonium salts.[8]

-

-

Solubility in Basic Solution:

-

In a separate test tube, prepare a suspension of the compound in water.

-

Add 10% NaOH dropwise and observe any changes in solubility.

-

Caption: Workflow for determining the solubility of an amine compound.

Stability Profile

The stability of a pharmaceutical intermediate is crucial for ensuring the quality and safety of the final product.

Chemical Stability

3-Amino-5-methylisoxazole is reported to be a chemically stable product under standard ambient conditions (room temperature).[9] However, it is incompatible with strong oxidizing agents.[9]

Biodegradation and Environmental Stability

3-Amino-5-methylisoxazole is a known persistent intermediate in the degradation of the antibiotic sulfamethoxazole.[10] A bacterial strain, Nocardioides sp. N39, has been isolated that can utilize 3-amino-5-methylisoxazole as a sole source of carbon, nitrogen, and energy.[10][11] The optimal conditions for its degradation by this strain have been characterized:

-

Temperature: High degradation efficiency is observed between 30°C and 35°C.[10]

-

pH: Alkaline conditions are preferential for degradation. At pH 9.0, complete catabolism was observed within 32 hours, whereas at pH 5.0, only about 19% was degraded in 48 hours.[10]

The degradation of sulfamethoxazole to 3-amino-5-methylisoxazole has been described to occur via ipso-hydroxylation.[12]

Caption: Simplified degradation pathway of Sulfamethoxazole.

Experimental Protocol for Stability Testing

The following is a generalized protocol for stability testing of a new drug substance, based on ICH guidelines, which is applicable to "this compound."

Objective: To establish a re-test period for the drug substance by evaluating its stability under various environmental conditions.

Materials and Equipment:

-

Drug substance (minimum of three batches)

-

Appropriate container closure system

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation for assessing purity, potency, and degradation products (e.g., HPLC, GC, MS)

Procedure:

-

Batch Selection: Use at least three primary batches of the drug substance for the formal stability study.

-

Storage Conditions:

-

Long-term testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

If "significant change" occurs during accelerated testing, intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH should be conducted.

-

-

Testing Frequency:

-

Long-term testing: Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.

-

Accelerated testing: A minimum of three time points, including 0, 3, and 6 months.

-

-

Analytical Tests: The stability protocol should include tests for attributes susceptible to change during storage, such as:

-

Appearance

-

Assay (potency)

-

Degradation products

-

Moisture content

-

-

Evaluation: Evaluate the data to determine if any "significant change" has occurred. A re-test period is proposed based on the long-term data.

Caption: Workflow for a typical pharmaceutical stability study.

Conclusion

While specific data for "this compound" is scarce, the available information for its analogue, 3-amino-5-methylisoxazole, provides a robust foundation for researchers, scientists, and drug development professionals. The compound is soluble in common organic solvents and water, and it is chemically stable under standard conditions. Its biodegradation pathway and the factors influencing its environmental stability are areas of active research. The provided experimental protocols offer a starting point for the systematic evaluation of "this compound" and other related isoxazole derivatives.

References

- 1. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]

- 2. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]

- 3. 3-Amino-5-methylisoxazole | TargetMol [targetmol.com]

- 4. chembk.com [chembk.com]

- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 6. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information | MDPI [mdpi.com]

- 11. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Isoxazole Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of isoxazole amine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. From their initial synthesis to their emergence as crucial pharmacophores in a wide array of therapeutic agents, this document provides a comprehensive overview of their journey. We will explore the key synthetic milestones, present quantitative data on their synthesis and biological activity, detail seminal experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Early Discovery and Synthetic Evolution

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first conceptualized by Hantszch, who proposed the name "isoxazole" to distinguish it from its isomer, oxazole.[1] The first successful synthesis of an isoxazole was achieved by Claisen in 1903.[2] However, the specific exploration of isoxazole amine derivatives as a distinct class of compounds with significant biological potential began to gain traction in the mid-20th century.

Early methods for the synthesis of aminoisoxazoles were often multi-step processes. A notable early process, as described in a 1969 patent, involved reacting acylpyruvic acid alkyl esters with hydroxylamine hydrochloride to form a carbalkoxy-isoxazole, which was then converted to a carboxamide and subsequently treated with an alkali metal hypohalite to yield the desired 3-aminoisoxazole derivative.[3] Another early method involved the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide to produce 3-aminoisoxazoles in high yields.[3]

The latter half of the 20th century and the early 21st century saw the development of more efficient and regioselective synthetic strategies, solidifying the importance of isoxazole amines in drug discovery. Key among these is the 1,3-dipolar cycloaddition reaction , which has become a cornerstone for the synthesis of substituted isoxazoles.

Synthesis of 3-Aminoisoxazoles

A significant advancement in the synthesis of 3-aminoisoxazoles involves a two-step procedure starting from 3-bromoisoxazolines. These precursors, which can be readily prepared, react with a variety of amines in the presence of a base to afford 3-aminoisoxazolines. Subsequent oxidation yields the target 3-aminoisoxazoles in high yields.[4][5] This method offers a versatile route to a wide range of N-substituted 3-aminoisoxazoles.

Another established method for the synthesis of 3-aminoisoxazoles is the treatment of β-ketonitriles with hydroxylamine in aqueous ethanol.[2]

Synthesis of 5-Aminoisoxazoles

The synthesis of 5-aminoisoxazoles has been effectively achieved through the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines.[6] This method is highly regioselective, leading to a single regioisomer.[6] The yields of these reactions are generally moderate to good and depend on the method used to generate the nitrile oxides in situ.[6]

A one-pot, three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in refluxing ethanol provides another efficient route to 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of isoxazole amine derivatives.

Table 1: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition [6]

| Compound | R | R' | R'' | Method | Yield (%) |

| 4a | p-ClPh | -(CH2)2-O-(CH2)2- | H | A | 75 |

| 4b | p-ClPh | -(CH2)5- | H | A | 80 |

| 4c | p-ClPh | Me | Ph | A | 95 |

| 4d | Me | -(CH2)2-O-(CH2)2- | H | B | 70 |

| 4e | Me | -(CH2)5- | H | B | 78 |

| 4f | Me | Me | Ph | B | 85 |

| 4g | H | -(CH2)2-O-(CH2)2- | H | C | 60 |

| 4h | H | -(CH2)5- | H | C | 65 |

| 4i | H | Me | Ph | C | 58 |

Method A: Nitrile oxide generated from dehydrohalogenation of a chloroxime. Method B: Nitrile oxide generated from dehydration of a primary nitro derivative (Mukaiyama method). Method C: Nitrile oxide generated from nitromethane.

Key Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the literature for the synthesis of isoxazole amine derivatives.

General Procedure for the Synthesis of 5-Aminoisoxazoles (4a-i)[6]

To a solution of the α-cyanoenamine (1 mmol) in toluene (10 mL) was added a solution of the appropriate hydroximoyl chloride or nitroalkane (1.1 mmol) and triethylamine (1.1 mmol) in toluene (5 mL) dropwise at room temperature. The reaction mixture was stirred for 12 hours at room temperature, and for compounds 4g-i , the mixture was then refluxed overnight. After cooling, the solvent was removed under reduced pressure, and the resulting residue was purified by recrystallization from an appropriate solvent to afford the pure 5-aminoisoxazole.

Characterization Data for 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine (4a): [6]

-

Appearance: White solid

-

Melting Point: 137-138°C (recrystallized from ethyl ether)

-

¹H-NMR (CDCl₃, δ ppm): 3.35 (dd, J = 5.0 Hz, J = 4.8 Hz, 4H, -CH₂-N-CH₂-), 3.80 (dd, J = 5.0 Hz, J = 4.8 Hz, 4H, -CH₂-O-CH₂-), 5.30 (s, 1H, C₄-H), 7.40-7.64 (2d, J = 8.6 Hz, 4H, C₆H₄)

-

¹³C-NMR (CDCl₃, δ ppm): 46.7-65.9 [-(CH₂)₂-N-(CH₂)₂-O], 76.6 (C₄), 127.8/128.3/128.9/135.6 (C_arom), 162.5 (C₅), 171.4 (C₃)

-

Elemental Analysis: Calcd. for C₁₃H₁₃ClN₂O₂: C, 58.99; H, 4.95; N, 10.58. Found: C, 59.43; H, 5.23; N, 10.27.

Synthesis of 3-Aminoisoxazole from Propiolonitrile[3]

To a solution of propiolonitrile (prepared from 5.0 g of propiolamide and 15 g of phosphorus pentachloride) in 40 ml of ethanol is added with ice-cooling a solution of 12.1 g of hydroxylamine hydrochloride in 50 ml of an aqueous sodium hydroxide solution. The mixture is allowed to stand at room temperature overnight. Thereafter, the reaction mixture is saturated with sodium chloride, and the saturated mixture is extracted several times with ether. The combined ether extract is dried over anhydrous sodium sulfate followed by removal of the ether to give 3.9 g of 3-aminoisoxazole, boiling at 75-76°C/4 mm Hg. The yield of the free base is 47%.[3]

Visualizing the Chemistry: Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a general experimental workflow for the study of isoxazole amine derivatives.

Caption: Synthetic pathway for 5-aminoisoxazoles.

Caption: General experimental workflow.

Biological Significance and Future Directions

Isoxazole amine derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, bactericidal, and antihelmintic properties.[6] They serve as crucial intermediates in the synthesis of sulfonamide drugs, which are widely used as antibacterial agents.[3] The versatility of the isoxazole amine scaffold allows for a wide range of structural modifications, making it a "privileged structure" in medicinal chemistry. The continued exploration of novel synthetic routes and the detailed investigation of their mechanisms of action will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The development of green and efficient synthetic methods, such as those utilizing ultrasonic irradiation, is also a promising area of future research.[7] promising area of future research. [cite: 18]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Analogs and Derivatives of Methyl-(5-methyl-isoxazol-3-YL)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] This technical guide focuses on the structural analogs and derivatives of 5-methylisoxazol-3-amine, the core of "Methyl-(5-methyl-isoxazol-3-YL)-amine". This versatile building block has been pivotal in the development of various therapeutic agents, most notably as a key intermediate in the synthesis of sulfonamide drugs like sulfamethoxazole.[2][3] Its derivatives have demonstrated a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antitubercular activities.[1][4][5] This document provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, presenting key data in a structured format to facilitate research and development efforts.

Core Structure and Derivatives

The foundational structure is 3-Amino-5-methylisoxazole (CAS: 1072-67-9), a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, with a methyl group at the 5-position and an amino group at the 3-position.[3][6]

Figure 1: Core structure of 3-Amino-5-methylisoxazole

Structural modifications of this core have led to a diverse library of derivatives with varied biological activities. Key classes of these derivatives include:

-

N-Substituted Analogs: Modifications of the 3-amino group.

-

Carboxamides: Derivatives formed at the 3-position, often via a carboxylic acid intermediate.

-

Chalcone-based Derivatives: Incorporating an α,β-unsaturated ketone system, which is a well-known pharmacophore.[1]

-

Fused Heterocyclic Systems: Where the isoxazole ring is fused with other cyclic structures to create more complex molecules.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological data for various derivatives of 5-methylisoxazol-3-amine.

Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives[4]

| Compound ID | Substituent on Amide Nitrogen | Antitubercular Activity (MIC, µM) vs. M. tuberculosis H37Rv | Antibacterial Activity (MIC, µM) vs. B. subtilis | Antibacterial Activity (MIC, µM) vs. E. coli |

| 9 | 2,4-Dichlorophenyl | 6.25 | 6.25 | >100 |

| 10 | 4-Nitrophenyl | 3.125 | >100 | >100 |

| 13 | 4-Chlorophenyl | 6.25 | 6.25 | >100 |

| 14 | 4-Fluorophenyl | 3.125 | >100 | >100 |

| 15 | 4-Bromophenyl | >100 | 12.5 | >100 |

| 17 | 2-Nitrophenyl | >100 | 12.5 | >100 |

| 19 | 2-Chlorophenyl | >100 | 6.25 | >100 |

| 20 | 2-Fluorophenyl | >100 | 6.25 | >100 |

Table 2: Antiproliferative Activity of Isoxazole Derivatives against K562 Cells[7]

| Compound ID | Structure Description | IC50 (nM) |

| 1 | 3,4-isoxazolediamide derivative | 71.57 ± 4.89 |

| 2 | 3,4-isoxazolediamide derivative | 18.01 ± 0.69 |

| 3 | 3,4-isoxazolediamide derivative | 44.25 ± 10.9 |

| 4 | 3,4-isoxazolediamide derivative | 70.1 ± 5.8 |

| 5 | 3,4-isoxazolediamide derivative | 35.2 ± 6.2 |

| 6 | 3,4-isoxazolediamide derivative | 45.43 ± 13.1 |

| 10 | 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivative | 68.3 ± 5.2 µM |

| 12 | Inactive control | >300 µM |

| 13 | Inactive control | >300 µM |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5-methylisoxazol-3-amine derivatives.

Synthesis Protocols

1. General Synthesis of 3-Amino-5-methylisoxazole [7]

This patented three-step synthesis provides a scalable route to the core molecule:

-

Step 1: Synthesis of Acetoacetonitrile: Acetonitrile is reacted with a metal base (e.g., sodium ethoxide) to generate a negative ion, which then undergoes a condensation reaction with ethyl acetate to yield acetoacetonitrile.

-

Step 2: Formation of Hydrazone: The resulting acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcohol solvent under reflux to form the corresponding hydrazone.

-

Step 3: Ring Closure to 3-Amino-5-methylisoxazole: Hydroxylamine hydrochloride is dissociated with potassium carbonate, followed by the addition of the hydrazone from the previous step. The mixture is then heated to induce a ring-closing reaction, affording 3-amino-5-methylisoxazole.

2. Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives [4]

-

Step 1: Synthesis of 5-methylisoxazole-3-carboxylic acid: This intermediate is synthesized via a one-pot condensation reaction.

-

Step 2: Synthesis of 5-methylisoxazole-3-carbonyl chloride: The carboxylic acid is refluxed with thionyl chloride (SOCl2) in the presence of catalytic pyridine with stirring at room temperature.

-

Step 3: Synthesis of 5-methylisoxazole-3-carboxamide derivatives: The carbonyl chloride is reacted with various substituted anilines (ArNH2) at room temperature for 12 hours to yield the final carboxamide products.

3. Synthesis of Isoxazole Derivatives from Chalcones [8]

-

Step 1: Synthesis of Chalcone Intermediate: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in ethanol via a Claisen-Schmidt condensation.

-

Step 2: Cyclization to Isoxazole: The purified chalcone is dissolved in ethanol, and hydroxylamine hydrochloride and sodium acetate are added. The mixture is refluxed for 6 hours to yield the 3,5-disubstituted isoxazole derivative.

Biological Evaluation Protocols

1. Antitubercular Activity Assay (MABA - Microplate Alamar Blue Assay) [4]

-

A stock solution of each test compound is prepared in DMSO.

-

The assay is performed in 96-well microplates, with serial dilutions of the compounds.

-

Mycobacterium tuberculosis H37Rv culture is added to each well.

-

Plates are incubated for a specified period.

-

Alamar Blue reagent is added, and the plates are re-incubated.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

2. Antibacterial Activity Assay (Serial Dilution Method) [4]

-

Test compounds are serially diluted in a suitable broth medium in test tubes or microplates.

-

A standardized inoculum of the bacterial strain (Bacillus subtilis or Escherichia coli) is added to each dilution.

-

The cultures are incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. In Vitro Antiproliferative Assay [9]

-

K562 human leukemia cells are seeded in 96-well plates.

-

The cells are treated with various concentrations of the test isoxazole derivatives.

-

After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT assay.

-

The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the exact mechanisms for many derivatives are still under investigation, some studies have elucidated specific signaling pathways.

Akt/GSK3β/β-Catenin Signaling Pathway